molecular formula C12H9N3 B8801794 2-Cyclopropylquinazoline-6-carbonitrile CAS No. 648423-80-7

2-Cyclopropylquinazoline-6-carbonitrile

Cat. No.: B8801794
CAS No.: 648423-80-7
M. Wt: 195.22 g/mol
InChI Key: ZAZDBXJQCDMSFD-UHFFFAOYSA-N
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Description

2-Cyclopropylquinazoline-6-carbonitrile is a heterocyclic organic compound featuring a quinazoline core (a bicyclic structure comprising fused benzene and pyrimidine rings). The molecule is substituted with a cyclopropyl group at the 2-position and a carbonitrile (-CN) group at the 6-position. Quinazoline derivatives are widely studied in medicinal chemistry due to their diverse biological activities, including kinase inhibition, anticancer, and antimicrobial properties . The cyclopropyl substituent introduces steric and electronic effects that may enhance binding affinity to target proteins, while the carbonitrile group can act as a hydrogen bond acceptor or influence metabolic stability .

Properties

CAS No.

648423-80-7

Molecular Formula

C12H9N3

Molecular Weight

195.22 g/mol

IUPAC Name

2-cyclopropylquinazoline-6-carbonitrile

InChI

InChI=1S/C12H9N3/c13-6-8-1-4-11-10(5-8)7-14-12(15-11)9-2-3-9/h1,4-5,7,9H,2-3H2

InChI Key

ZAZDBXJQCDMSFD-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC=C3C=C(C=CC3=N2)C#N

Origin of Product

United States

Comparison with Similar Compounds

Spiroindoloquinazoline Derivatives

The compound described in , 2-amino-6-methyl-spiro-[1,2H]indolo[2,1-b]quinazoline-12-one]-3-carbonitrile, shares the quinazoline core and a carbonitrile group but differs in structural complexity. Key distinctions include:

  • Substituent Diversity: The additional amino and methyl groups in the spiro compound may broaden its pharmacological profile, whereas the cyclopropyl group in the target compound offers a compact, lipophilic moiety for hydrophobic interactions .

2-Formyl-1H-Indole-6-Carbonitrile (CAS: 104291-63-6)

This compound () replaces the quinazoline core with an indole ring but retains the 6-carbonitrile group. Differences include:

  • Core Reactivity : Indole derivatives are often associated with serotonin receptor modulation, whereas quinazolines are more commonly linked to kinase inhibition.
  • Substituent Effects: The 2-formyl group in the indole derivative introduces electrophilic reactivity, which may facilitate covalent binding to targets—a property absent in the non-electrophilic cyclopropyl group of the quinazoline analog .

Other Quinazoline Carbonitriles

For example, 4-anilinoquinazoline-6-carbonitrile (hypothetical analog):

  • Substituent Position: The 4-anilino group in such derivatives often targets epidermal growth factor receptor (EGFR) kinases, whereas the 2-cyclopropyl group in the target compound may shift selectivity toward other kinases or non-kinase targets.
  • Carbonitrile Role : The 6-carbonitrile group is conserved across many quinazoline-based kinase inhibitors (e.g., gefitinib analogs), suggesting its importance in binding pocket interactions .

Data Table: Comparative Analysis

Compound Name Core Structure Key Substituents Biological Relevance
This compound Quinazoline 2-cyclopropyl, 6-CN Kinase inhibition, anticancer
Spiroindoloquinazoline derivative Spiro-indoloquinazoline 6-methyl, 3-CN, spiro junction Anticancer, antimicrobial
2-Formyl-1H-indole-6-carbonitrile Indole 2-formyl, 6-CN Serotonin modulation, intermediate

Research Findings and Trends

  • Synthetic Accessibility : this compound benefits from straightforward cyclopropanation protocols, whereas spiro compounds () require multi-step syntheses, limiting scalability .
  • Pharmacokinetics : The cyclopropyl group enhances metabolic stability compared to bulkier substituents in spiro derivatives, as shown in analogous kinase inhibitors .
  • Target Selectivity : Carbonitrile-containing quinazolines demonstrate higher specificity for ATP-binding pockets in kinases than indole-based analogs, which often exhibit off-target effects .

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